molecular formula C28H34N2O5 B11193003 10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11193003
M. Wt: 478.6 g/mol
InChI Key: LGLOCJGYXKXHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepine derivatives. Benzodiazepines are well-known for their effects on the central nervous system, often used as anxiolytics, sedatives, and muscle relaxants. This particular compound has been studied for its potential antioxidant and anxiolytic properties .

Preparation Methods

The synthesis of 10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield . The compound is obtained as a yellowish solid with a melting point of 174–176°C .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Compared to other benzodiazepine derivatives, 10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique properties:

Properties

Molecular Formula

C28H34N2O5

Molecular Weight

478.6 g/mol

IUPAC Name

5-butanoyl-9,9-dimethyl-6-(2,3,4-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H34N2O5/c1-7-10-23(32)30-20-12-9-8-11-18(20)29-19-15-28(2,3)16-21(31)24(19)25(30)17-13-14-22(33-4)27(35-6)26(17)34-5/h8-9,11-14,25,29H,7,10,15-16H2,1-6H3

InChI Key

LGLOCJGYXKXHLL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C(=C(C=C4)OC)OC)OC

Origin of Product

United States

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